1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one
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Overview
Description
1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry This compound features a benzimidazole core, which is a heterocyclic aromatic organic compound, and a benzoyl group attached to the nitrogen atom
Preparation Methods
The synthesis of 1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one typically involves multiple steps. One common method starts with the preparation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione, which is then reacted with benzoyl chloride to form the benzoyl derivative . This intermediate is further reacted with 2-bromo-1-propanone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties . The sulfanyl group can also interact with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one can be compared with other benzimidazole derivatives, such as:
1-[(1-Benzoyl-1H-benzimidazol-2-yl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.
2-(1-Methyl-1H-benzimidazol-2-yl)ethanol: Contains a benzimidazole core with a methyl group and an ethanol moiety.
1-Phenyl-2-(1-propyl-1H-benzimidazol-2-ylsulfanyl)ethanone: Features a phenyl group and a propyl group attached to the benzimidazole core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
51949-53-2 |
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Molecular Formula |
C17H14N2O2S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-(1-benzoylbenzimidazol-2-yl)sulfanylpropan-2-one |
InChI |
InChI=1S/C17H14N2O2S/c1-12(20)11-22-17-18-14-9-5-6-10-15(14)19(17)16(21)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
CNULUFWPHHFVGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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